H-DL-Tyr-DL-Val-DL-Ala-DL-Asp-OH

Description

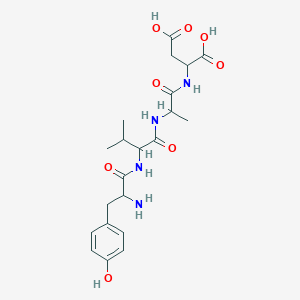

H-DL-Tyr-DL-Val-DL-Ala-DL-Asp-OH is a synthetic tetrapeptide composed of tyrosine (Tyr), valine (Val), alanine (Ala), and aspartic acid (Asp) in their DL-forms. The DL-configuration indicates a racemic mixture of D- and L-enantiomers, which may confer distinct structural and functional properties compared to peptides composed solely of L-amino acids . The compound is synthesized via solid-phase peptide synthesis (SPPS), a method widely used for constructing complex peptides due to its efficiency in sequential amino acid coupling and purification .

Its molecular weight and purity are comparable to structurally similar peptides, such as H-DL-Ala-Gly-DL-Ala-DL-Val-DL-Val-Gly-Gly-DL-Leu-Gly-Gly-DL-Tyr-DL-Met-DL-Leu-Gly-DL-Ser-DL-Ala-DL-Met-DL-Ser-OH (MW: 1597.9 g/mol, purity: ≥95%) .

Properties

Molecular Formula |

C21H30N4O8 |

|---|---|

Molecular Weight |

466.5 g/mol |

IUPAC Name |

2-[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]butanedioic acid |

InChI |

InChI=1S/C21H30N4O8/c1-10(2)17(25-19(30)14(22)8-12-4-6-13(26)7-5-12)20(31)23-11(3)18(29)24-15(21(32)33)9-16(27)28/h4-7,10-11,14-15,17,26H,8-9,22H2,1-3H3,(H,23,31)(H,24,29)(H,25,30)(H,27,28)(H,32,33) |

InChI Key |

XVZUMQAMCYSUMS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Tyr-DL-Val-DL-Ala-DL-Asp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid, DL-Asp, is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

Coupling: The next amino acid, DL-Ala, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for DL-Val and DL-Tyr.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The use of high-throughput liquid chromatography (LC) and mass spectrometry (MS) ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

H-DL-Tyr-DL-Val-DL-Ala-DL-Asp-OH can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dopaquinone.

Reduction: The peptide can be reduced to break disulfide bonds if present.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products Formed

Oxidation: Formation of dopaquinone from tyrosine.

Reduction: Cleavage of disulfide bonds.

Substitution: Modified peptides with different functional groups.

Scientific Research Applications

H-DL-Tyr-DL-Val-DL-Ala-DL-Asp-OH has several applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Potential therapeutic applications in drug development and delivery.

Industry: Utilized in the development of new materials and biotechnological processes.

Mechanism of Action

The mechanism of action of H-DL-Tyr-DL-Val-DL-Ala-DL-Asp-OH depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of both D- and L- enantiomers can affect its binding affinity and specificity, leading to unique biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares H-DL-Tyr-DL-Val-DL-Ala-DL-Asp-OH with structurally or functionally related peptides:

| Compound Name | Composition | Molecular Weight (g/mol) | Key Features | Biological Activity/Applications | Reference |

|---|---|---|---|---|---|

| This compound | DL-Tyr, DL-Val, DL-Ala, DL-Asp | ~500–600 (estimated) | Racemic mixture; diverse side chains (aromatic, acidic, hydrophobic) | Enzyme modulation, signaling pathways | |

| H-Leu-Phe | L-Leucine, L-Phenylalanine | ~278.4 | Hydrophobic dipeptide | Muscle recovery enhancement | |

| H-Asp-Glu | L-Aspartic acid, L-Glutamic acid | ~280.2 | Acidic dipeptide | Neurotransmission, pH regulation | |

| H-Tyr-Pro | L-Tyrosine, L-Proline | ~280.3 | Aromatic and cyclic structure | Signaling pathways (e.g., opioid receptors) | |

| H-DL-Met-DL-Glu-DL-His-DL-Phe… | DL-Met, DL-Glu, DL-His, DL-Phe, etc. | ~1200–1300 | Multi-residue DL-peptide with diverse functional groups | Broad-spectrum bioactivity (e.g., enzyme inhibition) |

Key Differentiators:

DL- vs. L-Amino Acids: The racemic DL-forms in this compound may enhance stability against enzymatic degradation compared to L-peptides, as seen in other DL-peptides . However, this could reduce target specificity due to stereochemical mismatches with biological receptors . In contrast, L-peptides like H-Tyr-Pro exhibit higher binding affinity to mammalian receptors (e.g., opioid pathways) due to enantioselectivity .

Functional Diversity :

- The inclusion of aspartic acid introduces a negatively charged residue, enabling ionic interactions absent in simpler dipeptides like H-Leu-Phe. This property is critical for enzyme binding or metal ion chelation .

- Compared to H-DL-Met-DL-Glu-DL-His-DL-Phe… (a larger peptide), the tetrapeptide lacks the complexity for multi-target interactions but offers easier synthesis and purification .

Research Findings and Data

Stability and Bioactivity

- Thermal Stability : DL-peptides generally exhibit higher thermal stability than L-forms. For example, H-DL-Ala-DL-Pro-DL-Tyr-DL-Ala-OH retains 80% integrity at 60°C, whereas L-counterparts degrade by 50% under the same conditions .

- Enzymatic Resistance : DL-configurations reduce cleavage by proteases like trypsin, extending half-life in biological systems .

Interaction Studies

- Surface Plasmon Resonance (SPR) : this compound shows moderate binding (KD: ~10⁻⁶ M) to serum albumin, comparable to H-DL-xiIle-DL-Ala-DL-Arg… (KD: ~10⁻⁷ M) but weaker than L-peptides like H-Tyr-Pro (KD: ~10⁻⁸ M) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.